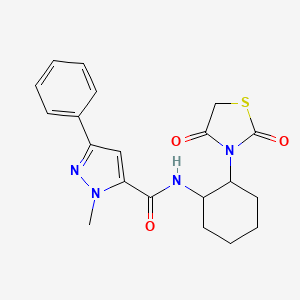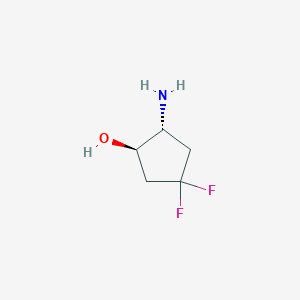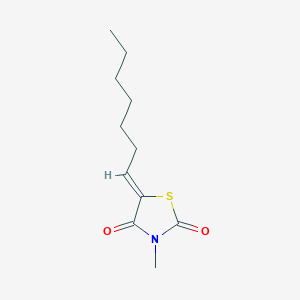
(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis process .Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the types of bonds present, the geometry of the molecule, and the presence of any functional groups .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. It includes the types of reactions, the conditions under which they occur, and the products formed .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Antiproliferative Activity
- A series of novel thiazolidine-2,4-dione derivatives exhibited potent antiproliferative activity against a range of human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The presence of a nitro group on the thiazolidinone moiety significantly influenced this activity, indicating the compound's potential in cancer therapy (Chandrappa et al., 2008).
Corrosion Inhibition
- Thiazolidinedione derivatives were studied for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. The study demonstrated that these compounds could effectively inhibit corrosion, suggesting their potential application in industrial processes (Yadav et al., 2015).
Antibacterial and Antifungal Activities
- A novel series of 5-(aminomethylene)thiazolidine-2,4-dione derivatives showed significant antibacterial and antifungal activities. Compounds with pyridine or piperazine moieties exhibited good to excellent antibacterial activity, highlighting their potential as new antimicrobial agents (Mohanty et al., 2015).
Aldose Reductase Inhibition
- Among a series of 5-(arylidene)thiazolidine-2,4-diones, one compound showed the most potent aldose reductase (AR) inhibitory activity, suggesting its potential in managing diabetic complications (Sever et al., 2021).
Antimicrobial Agents
- Several 5-arylidene-thiazolidine-2,4-dione derivatives were synthesized and tested for their antimicrobial activity against S. aureus, demonstrating significant antibacterial potential and informing the design of new antimicrobial agents (Paiva et al., 2018).
Dual Inhibition of Signaling Pathways
- A thiazolidine-2,4-dione derivative acted as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, indicating its potential as a lead compound for developing new anticancer agents (Li et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of (5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione is Transforming growth factor-β-activated kinase 1 (TAK1) . TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays an anti-apoptotic role in response to multiple stresses and regulates cell survival in KRAS-dependent cells .
Mode of Action
The compound acts as a TAK1 inhibitor . It enhances hyperthermia-induced apoptosis in the KRAS mutant lung cancer cell line A549 when the cells are pre-incubated with it in a dose-dependent manner . The enhanced apoptosis is accompanied by a significant increase in reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP) .
Biochemical Pathways
The compound affects the TAK1 signaling pathway . It enhances hyperthermia-induced expressions of cleaved caspase-3, cleaved caspase-8, and HSP70 and decreases hyperthermia-induced expressions of Bcl-2, p-p38, p-JNK, and LC3 . It also results in a marked elevation of intracellular calcium level which might be associated with endoplasmic reticulum (ER) stress-related pathway .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action as it determines the onset, duration, and intensity of a drug’s effect .
Result of Action
The compound’s action results in a significant enhancement in apoptosis induced by hyperthermia treatment in the KRAS mutant lung cancer cell line A549 . This is accompanied by a significant increase in ROS generation and loss of MMP . It also leads to changes in the expression of several proteins involved in apoptosis and stress response .
Action Environment
Environmental factors can significantly influence the action of drugs, including their absorption, distribution, metabolism, and excretion .
Safety and Hazards
Propiedades
IUPAC Name |
(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-5-6-7-8-9-10(13)12(2)11(14)15-9/h8H,3-7H2,1-2H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDUCKPOEPZGGT-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C1C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\1/C(=O)N(C(=O)S1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-heptylidene-3-methyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

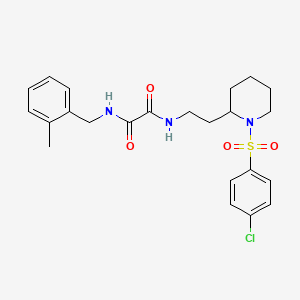
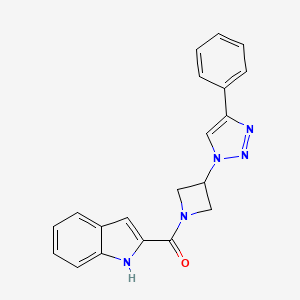
![Methyl 2-amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2880275.png)

![4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2880278.png)
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2880279.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2880280.png)

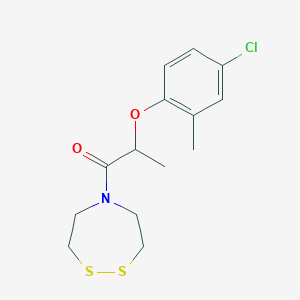
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2880284.png)

methanone](/img/structure/B2880287.png)
